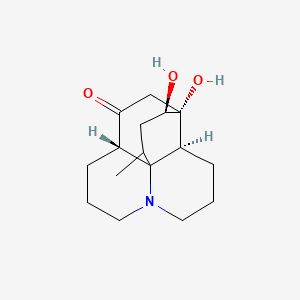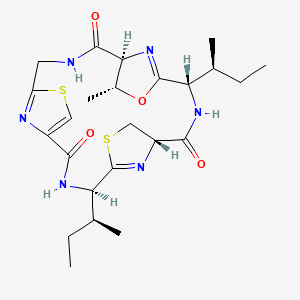
aerucyclamide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aerucyclamide a is a cyclic peptide.
Wissenschaftliche Forschungsanwendungen
Antiparasitic and Antimalarial Potential
Aerucyclamides, including aerucyclamide A, have been isolated from the cyanobacterium Microcystis aeruginosa and show promising antiparasitic and antimalarial properties. Aerucyclamide B, in particular, demonstrated significant activity against Plasmodium falciparum, a malaria-causing parasite, with submicromolar IC50 values. Similarly, aerucyclamide C exhibited low micromolar values against Trypanosoma brucei rhodesiense, another parasite. These findings indicate the potential of aerucyclamides as antimalarial agents (Portmann et al., 2008).
Toxicity and Ecological Role
Research has shown that aerucyclamides, including aerucyclamide A, are toxic to certain freshwater crustaceans like Thamnocephalus platyurus. This indicates a broader ecological impact of these compounds, potentially affecting aquatic ecosystems and the organisms within them (Portmann et al., 2008).
Synthetic Studies and Drug Development
Efforts towards the total synthesis of aerucyclamide B, a closely related compound to aerucyclamide A, have been made. This is significant for drug development, as synthetic versions of these compounds could be used in the creation of new pharmaceuticals with antimalarial or antiparasitic properties (Peña et al., 2013).
Photodegradation and Environmental Stability
Studies on aerucyclamide A's photodegradation in natural water environments suggest that its transformation is primarily driven by hydroxyl oxidation. Understanding the degradation pathways of such toxins in natural environments is crucial for assessing their ecological impact and persistence (Sha et al., 2021).
Eigenschaften
Produktname |
aerucyclamide A |
|---|---|
Molekularformel |
C24H34N6O4S2 |
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
(1S,4S,7R,8S,18R)-4,18-bis[(2S)-butan-2-yl]-7-methyl-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),12(23),14,19(22)-tetraene-2,9,16-trione |
InChI |
InChI=1S/C24H34N6O4S2/c1-6-11(3)17-23-30-19(13(5)34-23)22(33)25-8-16-26-14(9-35-16)20(31)29-18(12(4)7-2)24-27-15(10-36-24)21(32)28-17/h9,11-13,15,17-19H,6-8,10H2,1-5H3,(H,25,33)(H,28,32)(H,29,31)/t11-,12-,13+,15+,17-,18+,19-/m0/s1 |
InChI-Schlüssel |
VJFRQMMMXJJUSM-VZGZUROSSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)NCC3=NC(=CS3)C(=O)N[C@@H](C4=N[C@H](CS4)C(=O)N1)[C@@H](C)CC |
Kanonische SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(CS4)C(=O)N1)C(C)CC |
Synonyme |
aerucyclamide A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



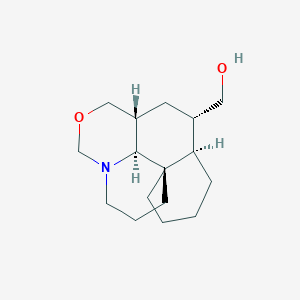
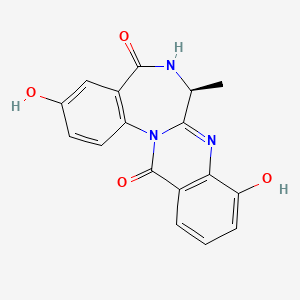
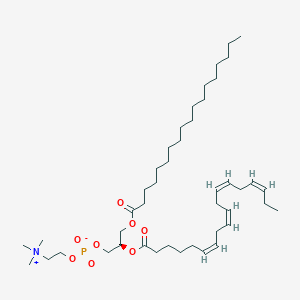
![1-eicosanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263042.png)
![[(2R)-2,3-dioctoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263044.png)
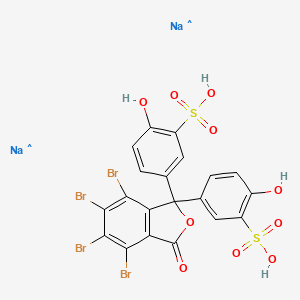
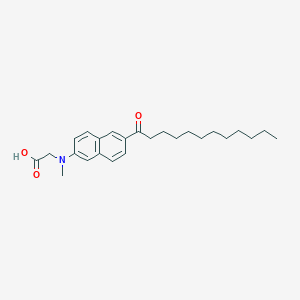
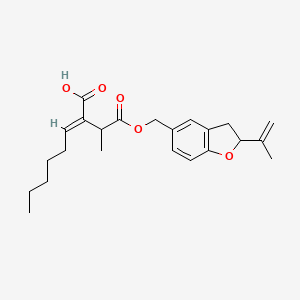
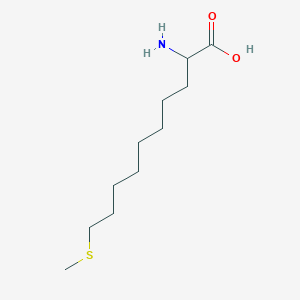
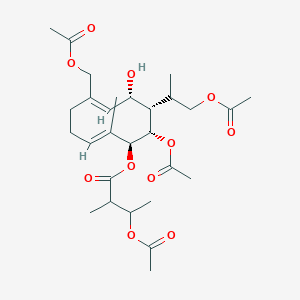
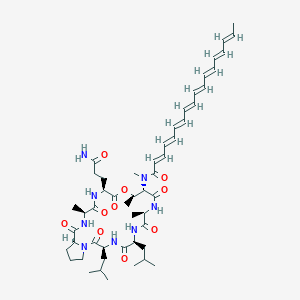
![Calix[6]pyrrole](/img/structure/B1263057.png)
](/img/structure/B1263058.png)
